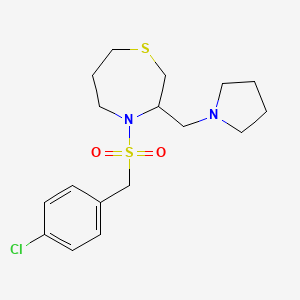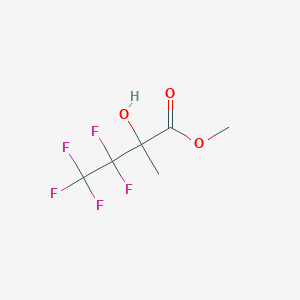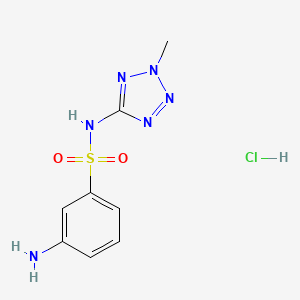
3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride” is a versatile material used in scientific research. It has a molecular weight of 206.63 . The compound is a powder and is stored at room temperature .
Synthesis Analysis
Tetrazole derivatives, such as the one , can be synthesized using eco-friendly approaches with good to excellent yields . Various synthetic approaches to tetrazole derivatives involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis
The structure of the compound includes a nitrogen-rich heterocycle, which possesses both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Chemical Reactions Analysis
Tetrazoles, including this compound, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 206.63 . Tetrazoles, including this compound, are known to react with acidic materials and strong oxidizers .科学的研究の応用
Photodynamic Therapy for Cancer
One application area is in the synthesis of new compounds for photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to generate singlet oxygen or other reactive species to kill cancer cells. A study by Pişkin et al. (2020) highlights the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Another significant application is in the development of anticancer agents. Research conducted by Tomorowicz et al. (2020) involves the synthesis of benzenesulfonamide derivatives and their evaluation against various cancer cell lines. The study demonstrates that some compounds exhibit significant cytotoxic activity, highlighting the potential of benzenesulfonamide derivatives as anticancer agents (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).
Enzyme Inhibition for Therapeutic Applications
Research by Sethi et al. (2013) explores the inhibition of carbonic anhydrase, a metalloenzyme involved in various physiological processes, by sulfonamide derivatives. The study identifies compounds with potent inhibitory effects on different human carbonic anhydrase isoforms, suggesting applications in treating conditions like glaucoma, epilepsy, and obesity (Sethi, Verma, Tanc, Carta, & Supuran, 2013).
Molecular Docking and Drug Design
Al-Hourani et al. (2016) delve into the synthesis, structural determination, and bioassay studies of tetrazole derivatives as cyclooxygenase-2 inhibitors. Their work, involving molecular docking studies, helps to understand how these compounds interact with the enzyme, providing a basis for designing more effective drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).
Luminescence and Antibacterial Properties
Feng et al. (2021) investigate the synthesis of d10 metal complexes based on sulfamethoxazole and their structural, luminescent, and antibacterial properties. This research shows the potential of such complexes in developing new materials with specific photophysical properties and antibacterial activity (Feng, Li, Feng, Zhang, Chen, Fang, & Li, 2021).
作用機序
Target of Action
Tetrazole derivatives, in general, play a very important role in medicinal and pharmaceutical applications . They are known to interact with various biological targets due to their structural similarity to bioisosteres of carboxylic acids .
Mode of Action
Tetrazoles are known for their ability to form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen . This property allows them to interact with various biological targets, potentially leading to various physiological effects .
Biochemical Pathways
Tetrazoles and their derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities associated with tetrazoles, it’s likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also decompose and emit toxic nitrogen fumes when heated . These properties suggest that the compound’s action could be influenced by the pH and temperature of its environment.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . They have been widely investigated for gas-generating systems, such as airbags and blowing agents . Therefore, the future directions of this compound could involve further exploration of these applications.
特性
IUPAC Name |
3-amino-N-(2-methyltetrazol-5-yl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2S.ClH/c1-14-11-8(10-13-14)12-17(15,16)7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZNLHHLGJOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


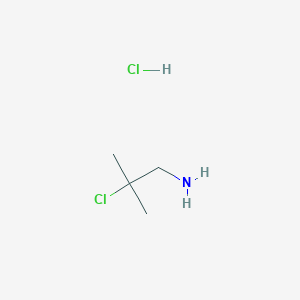
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)
![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)
![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)
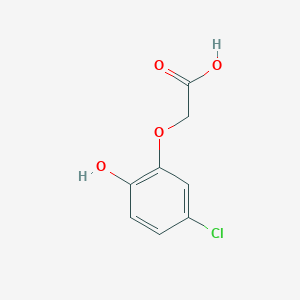

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)
